2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid
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Overview
Description
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom is replaced with a hydroxyl group under high temperature and strong base conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and hydroxyl group but lacks the benzoic acid moiety.
2-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group and benzoic acid but lacks the pyridine ring.
Hydroxyphenyl fluorescein: Contains a hydroxyl group and benzoic acid derivative but differs in the overall structure.
Uniqueness
2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
189278-29-3 |
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Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-6-2-4-8(17-10)7-3-1-5-9(18)11(7)12(19)20/h1-6,18H,(H,19,20) |
InChI Key |
RNMRQGVDCUMWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C2=NC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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